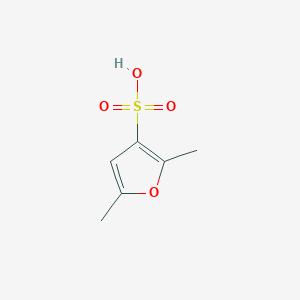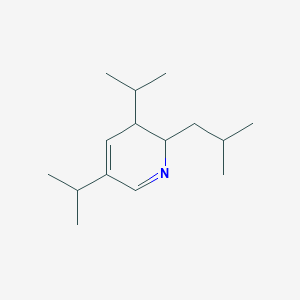
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 6-bromohexylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acridine core can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Reduction Products: Reduction can yield dihydroacridine derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments.
作用机制
The mechanism of action of 10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide involves its interaction with biological macromolecules:
Molecular Targets: DNA and proteins are primary targets.
Pathways Involved: The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with proteins, affecting their function.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
属性
CAS 编号 |
92220-86-5 |
|---|---|
分子式 |
C23H31BrIN3 |
分子量 |
556.3 g/mol |
IUPAC 名称 |
10-(6-bromohexyl)-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;iodide |
InChI |
InChI=1S/C23H31BrN3.HI/c1-25(2)20-11-9-18-15-19-10-12-21(26(3)4)17-23(19)27(22(18)16-20)14-8-6-5-7-13-24;/h9-12,15-17H,5-8,13-14H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
VXIHFSFXYQUYTQ-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCBr)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
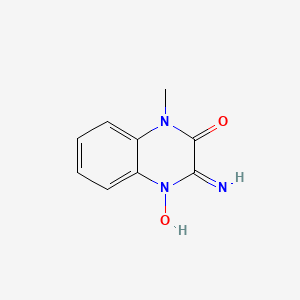
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
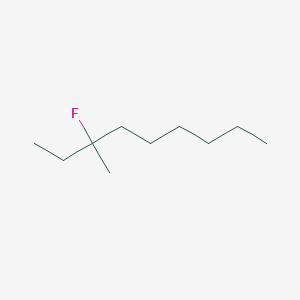
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)
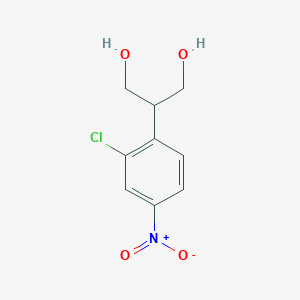
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
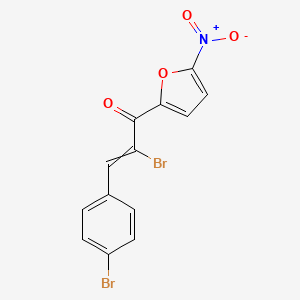
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

